(3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
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Overview
Description
(3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione: is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: (3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce more saturated cyclic compounds .
Scientific Research Applications
(3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of (3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- rac-Methyl (3aR,6aS)-5-methyl-4,6-dioxo-3-(o-tolyl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylate
- rac-(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride
- (3aS,6aR)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride
Uniqueness: (3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is unique due to its specific stereochemistry and bicyclic structure, which confer distinct chemical and biological properties.
Biological Activity
(3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound characterized by a fused pyrrole and pyrrolidine ring system. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of the biological activity of this compound, including mechanisms of action, research findings, and comparative analysis with similar compounds.
- Molecular Formula : C6H8N2O2
- Molecular Weight : 144.14 g/mol
- CAS Number : 2097520-03-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The unique structural features of this compound allow it to modulate the activity of these targets through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors, influencing signal transduction pathways.
Biological Activities
Research has indicated several areas where this compound exhibits biological activity:
- Antiproliferative Activity : Studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, its structural similarity to known antiproliferative agents has led to investigations into its potential as an anticancer drug.
- CNS Activity : The compound has shown promise in studies related to central nervous system (CNS) effects, including analgesic and sedative properties. These effects are particularly relevant for developing new therapies for pain management and anxiety disorders.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various pathogens.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds and provided insights into the potential effects of this compound:
Study | Findings |
---|---|
Malinka et al. (2005) | Investigated pyrrolidine derivatives showing analgesic and CNS depressant activities. The study suggests that similar compounds may exhibit comparable effects. |
Shen et al. (2010) | Focused on the antiproliferative effects of pyrrolidine derivatives on cancer cell lines. The findings support further exploration of this compound in cancer therapy. |
Yu et al. (2011) | Discussed structural similarities between pyrrolidine derivatives and known bioactive compounds such as lamellarins, indicating potential for further pharmacological evaluation. |
Comparative Analysis
Compared to other heterocyclic compounds with similar structures, this compound stands out due to its unique fused ring system that enhances its interaction with biological targets.
Compound | Structure | Biological Activity |
---|---|---|
Pyrrolidine Derivatives | Simple ring structure | Moderate CNS effects |
Dicarboximide Compounds | Multiple functional groups | Antiproliferative activity |
(3aR*,6aS*)-Tetrahydropyrrolo[3,4-c]pyrrole | Fused ring system | Antiproliferative, CNS activity |
Properties
IUPAC Name |
(3aS,6aR)-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-1-7-2-4(3)6(10)8-5/h3-4,7H,1-2H2,(H,8,9,10)/t3-,4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVCGCJYCUKMIM-ZXZARUISSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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